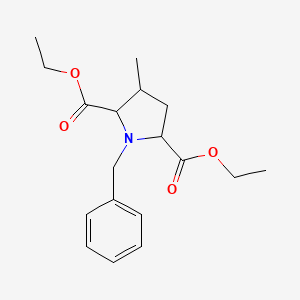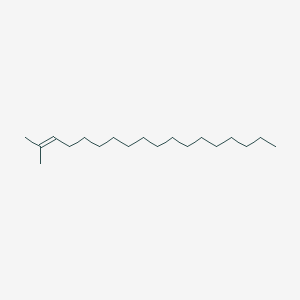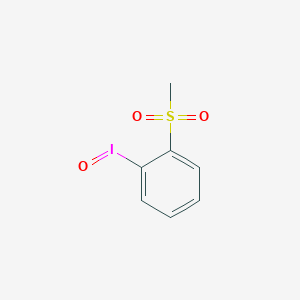
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is an organic compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, and two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate typically involves the reaction of appropriate pyrrolidine precursors with benzyl and methyl substituents. One common method involves the use of ethyl bromopyruvate and cysteine ethyl ester hydrochloride as starting materials. The reaction proceeds through a series of steps, including base-induced ring contraction and esterification, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfonates.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Diethyl pyrrole-2,5-dicarboxylate: A structurally related compound with similar ester functional groups.
Diethyl 1-benzyl-3,4-propylenedioxy-pyrrole-2,5-dicarboxylate: Another derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO4/c1-4-22-17(20)15-11-13(3)16(18(21)23-5-2)19(15)12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3 |
Clé InChI |
MKRMZGXHTIIPLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(C(N1CC2=CC=CC=C2)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)

![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
